![molecular formula C24H16FN3 B2363362 7-[1,1'-Bifenil]-4-il-3-(4-fluorofenil)pirazolo[1,5-a]pirimidina CAS No. 692287-75-5](/img/structure/B2363362.png)

7-[1,1'-Bifenil]-4-il-3-(4-fluorofenil)pirazolo[1,5-a]pirimidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

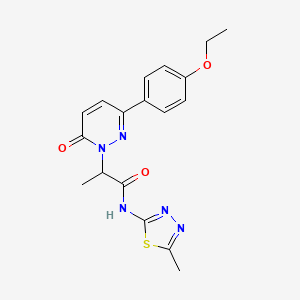

“7-[1,1’-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a family of compounds that have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a solvent-free reaction between an equimolar mixture of the appropriate β-enaminone and 3-methyl-1H-pyrazol-5-amine under microwave irradiation at 180 °C . The 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines were obtained in 88–96% yield .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines vary depending on the specific compound. For instance, the dipole moment changes in these compounds were calculated to be 10.3, 12.8, and 19.0 D .Aplicaciones Científicas De Investigación

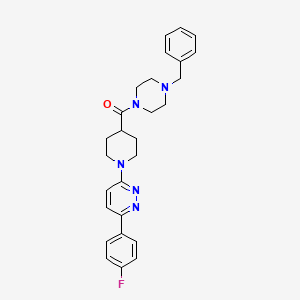

Sondas Fluorescentes y Agentes de Imagenología

Las PPs sirven como excelentes sondas fluorescentes debido a sus propiedades fotofísicas ajustables. Sus comportamientos de absorción y emisión se pueden adaptar introduciendo grupos donadores de electrones (EDG) en la posición 7 del anillo fusionado. Estos compuestos permiten la imagenología precisa de procesos intracelulares, convirtiéndolos en herramientas valiosas para estudios biológicos .

Bioimagenología y Estudios Celulares

Las PPs se pueden utilizar para la imagenología de células vivas y el seguimiento de procesos biológicos. Sus propiedades de fluorescencia permiten a los investigadores visualizar componentes celulares, monitorear la localización de proteínas y estudiar eventos dinámicos dentro de las células. Las características de fotoblanqueo y la estabilidad a valores de pH extremos son cruciales para aplicaciones de imagenología a largo plazo .

Ciencia de Materiales y Optoelectrónica

Las PPs se pueden incorporar a materiales para dispositivos optoelectrónicos. Su capacidad para emitir luz de manera eficiente, combinada con su accesibilidad sintética, las hace interesantes para diseñar materiales novedosos. Los investigadores exploran su uso en semiconductores orgánicos, sensores y materiales emisores de luz.

En resumen, 7-[1,1’-Bifenil]-4-il-3-(4-fluorofenil)pirazolo[1,5-a]pirimidina es prometedora en diversos campos, desde la bioimagenología hasta la ciencia de materiales. Sus propiedades ajustables y los métodos de síntesis estratégicos la convierten en un área de investigación emocionante . Si necesitas más detalles o tienes más preguntas, ¡no dudes en preguntar! 😊

Mecanismo De Acción

Target of Action

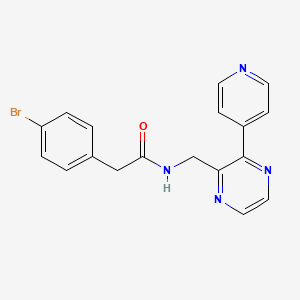

The primary target of 7-[1,1’-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

This compound inhibits CDK2, thereby disrupting the normal cell cycle progression . The inhibition of CDK2 leads to a significant alteration in cell cycle progression .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway. By inhibiting CDK2, it disrupts the transition from the G1 phase to the S phase of the cell cycle . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Result of Action

The compound shows significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . It also induces apoptosis within HCT cells . These results suggest that the compound could be a potent anti-cancer agent.

Direcciones Futuras

The future directions for “7-[1,1’-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine” and similar compounds could involve further exploration of their potential as CDK2 inhibitors for cancer treatment . Additionally, their tunable photophysical properties make them interesting candidates for optical applications .

Análisis Bioquímico

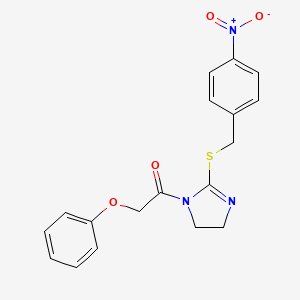

Biochemical Properties

7-[1,1’-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine has been found to interact with various enzymes and proteins . For instance, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . The nature of these interactions is likely due to the structural similarity of this compound to the nucleotide base pair of DNA and RNA .

Cellular Effects

In terms of cellular effects, 7-[1,1’-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine has been found to exhibit cytotoxic activities against various cell lines . It influences cell function by altering cell cycle progression and inducing apoptosis within cells .

Molecular Mechanism

At the molecular level, 7-[1,1’-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine exerts its effects through binding interactions with biomolecules and inhibition of enzymes . For instance, it has been found to inhibit CDK2, which could lead to changes in gene expression .

Temporal Effects in Laboratory Settings

Given its significant cytotoxic activities, it is likely that it may have long-term effects on cellular function .

Metabolic Pathways

Given its structural similarity to the nucleotide base pair of DNA and RNA, it may interact with enzymes or cofactors involved in nucleotide metabolism .

Transport and Distribution

Given its biochemical properties, it may interact with various transporters or binding proteins .

Subcellular Localization

Given its potential interactions with various biomolecules, it may be localized to specific compartments or organelles within the cell .

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-7-(4-phenylphenyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16FN3/c25-21-12-10-19(11-13-21)22-16-27-28-23(14-15-26-24(22)28)20-8-6-18(7-9-20)17-4-2-1-3-5-17/h1-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQFYUDJMZKAME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=NC4=C(C=NN34)C5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methylbenzoate](/img/structure/B2363281.png)

![{2-[(4-Phenylpiperazin-1-yl)methyl]phenyl}methanamine](/img/structure/B2363285.png)

![N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B2363286.png)

![Dimethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]benzene-1,4-dicarboxylate](/img/structure/B2363287.png)

![Tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2363289.png)

![(2-Methyl-2,3-dihydroindol-1-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2363290.png)

![2-chloro-6-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2363295.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2363298.png)

![4-morpholin-4-ylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2363301.png)